molecular formula C9H9BrClN3 B8188018 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride

4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride

Cat. No.: B8188018
M. Wt: 274.54 g/mol
InChI Key: KBYAXFNEZSXPJI-UHFFFAOYSA-N
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Description

4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride is an imidazole derivative characterized by a bromophenyl substituent at the 4-position of the imidazole ring and an amine group at the 2-position. The bromine atom introduces steric bulk and electronic effects, influencing the compound’s reactivity, solubility, and intermolecular interactions. Single-crystal X-ray diffraction (XRD) analysis of related bromophenyl-substituted imidazole derivatives reveals monoclinic crystal systems stabilized by intermolecular hydrogen bonding (N–H···O), with lattice parameters such as a = 10.2314 Å and β = 97.921° (). Density functional theory (DFT) calculations indicate a HOMO-LUMO energy gap of 4.33 eV, suggesting high chemical reactivity and low kinetic stability ().

Properties

IUPAC Name

5-(4-bromophenyl)-1H-imidazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3.ClH/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;/h1-5H,(H3,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBYAXFNEZSXPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N2)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Imidazole Ring Formation with Bromophenyl Substitution

The most widely reported method involves constructing the imidazole core followed by introducing the 4-bromophenyl group. Key steps include:

  • Condensation of 4-bromobenzaldehyde with an α-amino ketone :

    • 4-Bromobenzaldehyde reacts with glyoxal and ammonium acetate in acetic acid under microwave irradiation to form the imidazole ring .

    • Substitution at the C4 position is achieved using bromine sources like N-bromosuccinimide (NBS) in dichloromethane .

    • Typical yields: 60–75%, with purity >95% after recrystallization .

  • Post-synthetic hydrochlorination :

    • The free base is treated with hydrochloric acid in ethanol to form the hydrochloride salt .

    • Critical parameters: pH control (3.5–4.0) and temperature (0–5°C) to avoid decomposition .

Solvent-Free Alkylation for Improved Sustainability

A solvent-free approach reduces environmental impact and simplifies purification:

  • Step 1 : N-alkylation of imidazole with tert-butyl chloroacetate under mechanical grinding.

    • Reaction conditions: 60°C, 4 hours, equimolar reactants .

    • Eliminates dichloromethane or DMF, reducing hazardous waste .

  • Step 2 : Hydrolysis with aqueous HCl (6M) at 80°C for 2 hours.

    • Yields: 82–89%, with <0.5% di-acid impurity .

Key advantages :

  • No column chromatography required; product isolated via filtration .

  • Scalable to multi-kilogram batches with consistent purity (98–99%) .

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation accelerates reaction kinetics:

  • Procedure :

    • 4-Bromophenylboronic acid, 2-aminobenzaldehyde, and ammonium acetate are irradiated at 150°C for 15 minutes .

    • Catalyst: Pd(PPh₃)₄ (2 mol%) in DMF/H₂O (3:1) .

  • Outcomes :

    • Reaction time reduced from 24 hours to <30 minutes .

    • Yield: 77% with 99% HPLC purity .

Catalytic Methods for High Regioselectivity

Palladium-catalyzed cross-coupling ensures precise bromophenyl positioning:

  • Buchwald-Hartwig Amination :

    • Substrates: 2-aminoimidazole and 4-bromophenyl bromide.

    • Catalyst: Pd₂(dba)₃/XPhos (2.5 mol%) .

    • Base: Cs₂CO₃, solvent: toluene, 110°C, 12 hours .

    • Yield: 68% .

  • Challenges :

    • Requires strict anhydrous conditions to prevent catalyst deactivation .

Purification and Characterization Protocols

Final product quality depends on rigorous purification:

  • Recrystallization : Ethanol/water (4:1) at −20°C achieves >99% purity .

  • Chromatography : Silica gel with ethyl acetate/hexane (1:3) for lab-scale batches .

Analytical Data :

  • ¹H NMR (DMSO-d₆): δ 7.53 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, imidazole-H) .

  • LC-MS : m/z 238.08 [M+H]⁺, retention time: 6.2 minutes .

Comparative Analysis of Methods

Method Yield (%)Purity (%)TimeScalability
Conventional60–7595–9724–48 hModerate
Solvent-Free82–8998–996–8 hHigh
Microwave-Assisted70–7799<1 hLab-scale
Catalytic Cross-Coupling65–6897–9812–18 hLow

Industrial-Scale Considerations

  • Cost Drivers : Palladium catalysts (∼$1,500/mol) limit catalytic methods’ feasibility .

  • Green Chemistry Metrics :

    • Solvent-free methods reduce E-factor (kg waste/kg product) from 12.5 to 2.3 .

    • Microwave methods cut energy use by 40% compared to conventional heating .

Degradation Pathways and Stability

  • Hydrolysis : The hydrochloride salt degrades in aqueous media (pH >5) to 4-bromophenylglyoxal .

  • Storage : Stable at −20°C under argon for >2 years; room-temperature storage leads to 5% decomposition/year .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride involves the generation of a bromonium ion intermediate when the bromine atom is targeted by a nucleophile. This intermediate then participates in nucleophilic substitution reactions, leading to the formation of novel organic compounds .

Comparison with Similar Compounds

Table 1: Comparison of Key Imidazole Derivatives

Compound Name Substituent(s) Molecular Formula Key Properties/Applications Reference
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine HCl 4-Bromophenyl, 2-amine C₉H₈BrN₃·HCl Monoclinic crystal phase, HOMO-LUMO: 4.33 eV
5-(4-Fluorophenyl)-1H-imidazol-2-amine 4-Fluorophenyl, 2-amine C₉H₈FN₃ Higher electronegativity, improved solubility
1H-Imidazol-2-amine,5-[1,1'-biphenyl]-4-yl HCl 4-Biphenyl, 2-amine C₁₅H₁₃N₃·HCl Increased steric bulk, reduced solubility
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl 4-Aminophenyl, dihydroimidazole C₉H₁₁N₃·HCl Saturated ring, enhanced stability

Electronic and Steric Effects

  • Bromine vs. Fluorine: The bromophenyl group in the target compound confers greater polarizability and van der Waals interactions compared to the fluorophenyl analog ().
  • Biphenyl vs. Bromophenyl : The biphenyl substituent () increases molecular weight and steric hindrance, which may reduce reactivity in nucleophilic substitution reactions compared to the bromophenyl derivative.

Crystallographic and Computational Insights

  • Crystal Packing: The bromophenyl derivative forms a monoclinic lattice with N–H···O hydrogen bonding (), whereas dihydroimidazole analogs () may exhibit distinct packing due to ring saturation.
  • DFT Calculations : The HOMO-LUMO gap (4.33 eV) of the bromophenyl compound () suggests higher reactivity than unsubstituted imidazoles. Substituents like fluorine or methyl groups () would modulate this gap by altering electron density.

Biological Activity

4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride features a brominated phenyl group attached to an imidazole ring. The presence of the bromine atom enhances its reactivity, making it a valuable scaffold for various biological applications.

The biological activity of imidazole derivatives, including 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride, often involves interactions with specific biological targets such as enzymes and receptors.

Target Interactions:

  • Enzyme Inhibition: Imidazole compounds can inhibit various enzymes, influencing metabolic pathways.
  • Receptor Agonism/Antagonism: These compounds may act as agonists or antagonists at different receptors, modulating signaling pathways.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess inhibitory effects against various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamineStaphylococcus aureus50 µg/mL
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamineEscherichia coli62.5 µg/mL
4-(4-Bromo-phenyl)-1H-imidazol-2-ylamineCandida albicans100 µg/mL

These results indicate that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting its potential utility in treating infections.

Cytotoxicity

In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example:

  • Ehrlich’s Ascites Carcinoma (EAC) Cells: The compound displayed an IC50 value of approximately 25 µM, indicating moderate cytotoxicity.
  • Dalton’s Lymphoma Ascites (DLA) Cells: Similar cytotoxic effects were observed, suggesting potential as an anticancer agent.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives similar to 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride:

  • TLR8 Agonistic Activity:
    A study identified that certain imidazole derivatives selectively activate Toll-Like Receptor 8 (TLR8), which plays a crucial role in immune responses. This suggests potential applications in immunotherapy .
  • Antifungal Activity:
    Research has indicated that imidazole compounds can exhibit antifungal properties, with some derivatives showing significant activity against Candida species .
  • Anticancer Properties:
    Investigations into the anticancer potential of imidazole derivatives have shown promising results against various cancer cell lines, with some compounds achieving IC50 values comparable to established chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The compound is typically synthesized via multi-step protocols involving palladium-catalyzed hydrogenation or cyclization reactions. For example, hydrogenation of 4-chloro-N-(isoxazol-4-yl)benzamide with Raney nickel (instead of Pd/C) avoids dehalogenation byproducts, achieving a 92% yield of intermediates. Subsequent cyclization under alkaline conditions (NaOH in ethanol at 45°C) optimizes imidazole ring formation (88% yield). Key parameters include solvent choice (ethanol > water), catalyst selection, and temperature control during cyclization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of 4-(4-Bromo-phenyl)-1H-imidazol-2-ylamine hydrochloride?

  • Methodological Answer : Structural validation requires a combination of:

  • Spectral Analysis : UV-Vis (λex 335 nm, λem 420 nm for fluorescence), FTIR, and NMR to confirm functional groups and substitution patterns .
  • Crystallography : Single-crystal X-ray diffraction resolves spatial arrangements, as demonstrated for analogous bromophenyl-imidazoles, revealing bond angles and packing interactions .
  • Quantum Chemical Calculations : Density Functional Theory (DFT) predicts vibrational modes and electronic properties, cross-validated with experimental data .

Q. How is this compound utilized in analytical chemistry for detecting enantiomers or bioactive molecules via derivatization?

  • Methodological Answer : The bromophenyl-imidazole scaffold acts as a fluorescent derivatization agent. For example, similar compounds form stable adducts with hydroxyl-containing analytes (e.g., endocrine disruptors or methamphetamine enantiomers) in acetonitrile. Post-derivatization, fluorescence detection (λex/λem ~335/420 nm) enables quantification at trace levels. Optimization involves solvent polarity adjustments and amine coupling protocols .

Advanced Research Questions

Q. How can computational reaction path search methods and quantum chemical calculations be applied to design efficient synthesis protocols for bromophenyl-substituted imidazoles?

  • Methodological Answer : Integrating computational workflows (e.g., ICReDD’s reaction path search algorithms) with DFT-based transition-state analysis identifies energetically favorable pathways. For example:

  • Catalyst Screening : Predicting Pd vs. Ni catalyst efficacy to suppress dehalogenation.
  • Solvent Effects : Simulating solvent polarity impacts on cyclization kinetics.
    Experimental validation then narrows optimal conditions (e.g., ethanol, 45°C), reducing trial-and-error efforts .

Q. What strategies are effective in resolving contradictions between theoretical predictions (e.g., DFT calculations) and experimental data (e.g., spectral anomalies or unexpected byproducts) during synthesis?

  • Methodological Answer :

  • Byproduct Analysis : LC-MS and GC-MS identify side products (e.g., dehalogenated species), prompting mechanistic re-evaluation.
  • Computational Refinement : Adjusting DFT parameters (e.g., solvent dielectric constants) aligns predicted intermediates with observed spectral data.
  • Multi-technique Cross-validation : Combining Hirshfeld surface analysis (for crystallography) and NMR coupling constants resolves structural ambiguities .

Q. What mechanistic insights explain the formation of dehalogenation byproducts during catalytic hydrogenation steps, and how can alternative catalysts mitigate this issue?

  • Methodological Answer : Dehalogenation arises from Pd/C’s high activity in cleaving C-Br bonds under H₂. Switching to Raney nickel reduces this side reaction due to its lower oxidative activity. Mechanistic studies (kinetic isotope effects, Hammett plots) confirm that electron-withdrawing groups (e.g., bromophenyl) stabilize intermediates, minimizing undesired bond cleavage .

Q. How do solvent polarity and base strength influence the cyclization efficiency during imidazole ring formation, based on kinetic and thermodynamic studies?

  • Methodological Answer :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic attack but may hinder dehydration. Ethanol balances polarity and proton availability, optimizing ring closure.
  • Base Strength : Strong bases (NaOH) deprotonate intermediates, driving Schiff base formation, whereas weaker bases (Na₂CO₃) slow cyclization. Kinetic studies (variable-temperature NMR) reveal activation barriers, guiding condition selection .

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